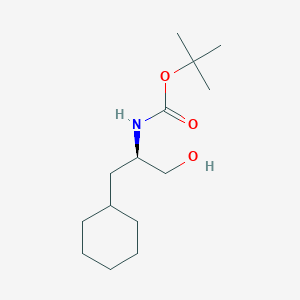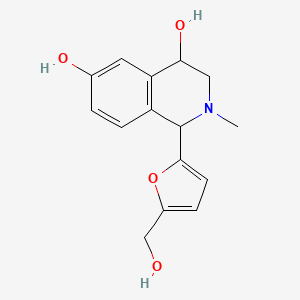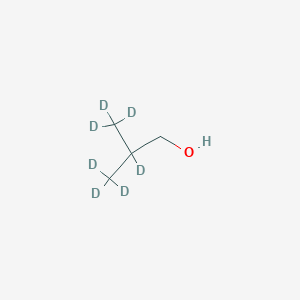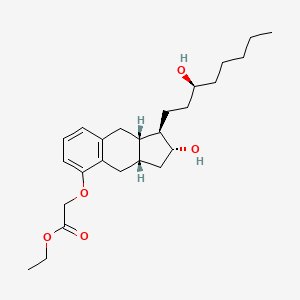
(R)-2-(Boc-amino)-3-cyclohexylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-2-(Boc-amino)-3-cyclohexylpropan-1-ol” is a compound that contains a Boc (tert-butyloxycarbonyl) protecting group . The Boc group is commonly used in peptide synthesis to protect the terminal amine of the peptide . It can be added to amino acids with Di-tert-butyl dicarbonate (Boc anhydride) and a suitable base .
Synthesis Analysis
The synthesis of peptides using the Boc group as the Nα-amino protecting group can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .Molecular Structure Analysis
The molecular structure of “®-2-(Boc-amino)-3-cyclohexylpropan-1-ol” can be analyzed using chiral analysis and separation techniques . Chiral analysis is the process of determining the enantiomeric composition of a chiral molecule or mixture . The goal of chiral analysis is to determine the enantiomeric excess, or the ratio of the two enantiomers present in a sample .Chemical Reactions Analysis
The Boc group can be removed by exposing the Boc-protected residue on the chain to a strong acid . Typical reagents of choice for deprotection in existing methods are trifluoroacetic acid (TFA) in dichloromethane, hydrochloric acid or methanesulfonic acid in dioxane . The acid used to remove the Boc protecting group is typically neutralized with a tertiary amine such as N-methylmorpholine, N-diisopropylethylamine (DIEA) or triethylamine (TEA) .Scientific Research Applications
BOC Protection of Amines
Boc-D-cha-ol is used in the BOC protection of amines, a process that is crucial in the synthesis of biologically active molecules . This process is eco-friendly and efficient, providing almost quantitative BOC protection of a variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
High-Performance Liquid Chromatographic Determination
Boc-D-cha-ol can be used in high-performance liquid chromatographic (HPLC) methods for the determination of certain amino acid enantiomers . This method uses pre-column derivatization with o-phthalaldehyde (OPA) plus N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys) .
Research Chemicals
Boc-D-cha-ol is classified as a research chemical, which includes a wide variety of synthetic substances created for scientific research . These chemicals are not meant for human or veterinary use; they’re solely meant for usage in laboratories .
Pharmacological Research
In pharmacology, Boc-D-cha-ol and other research chemicals have facilitated the identification of novel drug targets, the development of more effective medications, and the understanding of drug metabolism and toxicity .
Material Science Research
Research chemicals like Boc-D-cha-ol are also used in material science research, facilitating the development of innovative materials .
Environmental Research
Boc-D-cha-ol can be used in environmental research studies, contributing to our understanding of various environmental processes .
Mechanism of Action
Target of Action
The compound “®-2-(Boc-amino)-3-cyclohexylpropan-1-ol” is a Boc-protected amino acid derivative. The Boc group, or tert-butyl oxy carbonyl group, is a protective group used in organic synthesis . The primary target of this compound is the amine group of an amino acid or peptide that needs to be protected during synthesis .
Mode of Action
The compound acts by protecting the amine group of an amino acid or peptide during synthesis. The Boc group is added to the amine group through a reaction with Boc anhydride . This reaction forms a carbamate, which is less reactive and can withstand conditions that would otherwise react with the amine group .
Biochemical Pathways
The addition of the Boc group to an amine is a key step in many biochemical pathways, particularly in the synthesis of peptides and other multifunctional targets . The Boc group allows for selective reactions to occur on other functional groups without interference from the amine group .
Pharmacokinetics
The pharmacokinetics of this compound would largely depend on the specific context in which it is used. As a protective group in organic synthesis, the Boc group is stable and resistant to many conditions until it is purposely removed by exposure to strong acid . The removal of the Boc group results in the formation of a tert-butyl carbocation, which is stabilized by an elimination reaction .
Result of Action
The result of the action of this compound is the protection of the amine group in an amino acid or peptide during synthesis. This allows for selective reactions on other functional groups without interference from the amine group . After the synthesis is complete, the Boc group can be removed to restore the original amine group .
Action Environment
The action of this compound is influenced by the environmental conditions of the reaction. The addition of the Boc group to an amine requires the presence of Boc anhydride and a suitable base . The removal of the Boc group requires exposure to strong acid . Therefore, the efficacy and stability of this compound are dependent on the specific conditions of the reaction.
Safety and Hazards
Future Directions
The future directions for the research and application of “®-2-(Boc-amino)-3-cyclohexylpropan-1-ol” could involve the development of more efficient and safer methods for the synthesis and deprotection of Boc-protected peptides . Additionally, further studies could focus on the potential applications of this compound in the synthesis of complex peptides and proteins.
properties
IUPAC Name |
tert-butyl N-[(2R)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h11-12,16H,4-10H2,1-3H3,(H,15,17)/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJQBBXPSVGTQT-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCC1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1CCCCC1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(Boc-amino)-3-cyclohexylpropan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol](/img/no-structure.png)
![(2S)-2-[[4-[3-(2-amino-4-formamido-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioic acid](/img/structure/B1144906.png)


